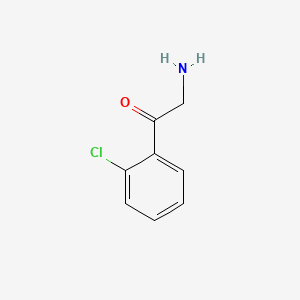

2-Amino-1-(2-chlorophenyl)ethanone

Description

2-Amino-1-(2-chlorophenyl)ethanone is an aromatic ketone derivative featuring an amino group (-NH₂) at the ethanone position and a chlorine substituent at the ortho position of the phenyl ring. Its molecular formula is C₈H₈ClNO, with a molecular weight of 181.61 g/mol. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antimalarial agents and psychoactive substances . Its reactivity is influenced by the electron-withdrawing chlorine group, which stabilizes the ketone moiety and directs electrophilic substitution reactions on the aromatic ring.

Properties

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSDKOOEBXFJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388473 | |

| Record name | 2-amino-1-(2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743357-99-5 | |

| Record name | 2-amino-1-(2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(2-chlorophenyl)ethanone involves the reaction of 2-chloroacetophenone with ammonia or an amine under specific conditions. The reaction typically takes place in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(2-chlorophenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular pathways are being studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-Aminophenyl)ethanone (CAS 551-93-9)

- Structure : Lacks the chlorine substituent on the phenyl ring.

- Molecular Weight : 135.16 g/mol .

- Impact: The absence of the electron-withdrawing chlorine group reduces lipophilicity (logP ≈ 1.2 vs. ~2.1 for the chlorinated analog). This decreases solubility in nonpolar solvents but enhances water solubility. Reactivity in nucleophilic acyl substitution is also lower due to reduced electrophilicity at the carbonyl carbon .

2-Amino-1-(3-chlorophenyl)ethanone (CAS 51084-83-4)

- Structure : Chlorine at the meta position.

- Impact : Meta substitution reduces steric hindrance compared to the ortho-chloro analog. This may improve crystallinity (higher melting point) but decrease reactivity in ring-directed reactions due to weaker electronic effects .

2-Amino-1-(4-chlorophenyl)ethanone (CAS 5467-71-0)

- Structure : Chlorine at the para position.

- The electron-withdrawing effect stabilizes the molecule but reduces susceptibility to electrophilic attack compared to ortho substitution .

Functional Group Variations

2-Amino-1-(2-hydroxyphenyl)ethanone (CAS 72481-17-5)

- Structure : Hydroxyl group replaces chlorine at the ortho position.

- Molecular Weight : 151.17 g/mol .

- Impact: The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents (e.g., water, ethanol). The hydrochloride salt melts at 217–220°C, significantly higher than the chloro analog due to ionic interactions .

2-Amino-1-(4-hydroxyphenyl)ethanone (CAS 77369-38-1)

- Structure : Hydroxyl group at the para position.

- Synthesis: Prepared via hydrogenation of p-hydroxyisonitrosoacetophenone .

- Impact : Enhanced solubility in aqueous media (e.g., biological buffers) compared to the chloro derivative. The para-hydroxy group also increases susceptibility to oxidation .

Imidazolopiperazine Derivatives (e.g., Compound 1a)

- Structure: 2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone .

- Biological Activity : IC₅₀ values against malaria strains (3D7 and W2) vary significantly with substituents. For example, fluorophenyl groups improve potency (IC₅₀ = 10–30 nM) compared to methoxy or methyl groups (IC₅₀ > 1000 nM) .

- Impact: The ethanone moiety acts as a linker, with chlorine or fluorine substituents enhancing target binding via hydrophobic interactions .

Psychoactive Derivatives (e.g., bk-2C-B)

- Structure: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

- Application: Used in designer drugs for its hallucinogenic effects. The bromine and methoxy groups enhance metabolic stability compared to the chloro analog .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-Amino-1-(2-chlorophenyl)ethanone, also known as 2-Chloroacetophenone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN0, and it features a chlorinated phenyl group attached to an amino ketone structure. The presence of the chlorine atom significantly influences its biological interactions and activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its mechanism involves interaction with neurotransmitter systems, potentially influencing synaptic transmission and neuronal activity.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It acts as a ligand for various neurotransmitter receptors. This interaction is crucial for modulating neuronal excitability and synaptic plasticity.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. Studies indicate that it affects the cell cycle and promotes nuclear condensation and fragmentation, hallmarks of apoptosis .

- Topoisomerase II Inhibition : Similar to other anticancer agents, it may inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased cytotoxicity against tumor cells .

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Zhang et al. (2024) | MDA-MB-231 (Breast Cancer) | 0.4 | Induction of apoptosis |

| Nature et al. (2024) | SUIT-2 (Pancreatic Cancer) | >10 | Low cytotoxicity |

| ResearchGate Study | HCT116 (Colon Cancer) | 9.5 | Moderate cytotoxicity |

These findings indicate that while the compound shows promise against specific cancer types, further optimization and understanding of its pharmacodynamics are necessary.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- A study investigated its neuroprotective effects in animal models of Alzheimer's disease, demonstrating improved cognitive function and reduced neuroinflammation.

- Another case study focused on its anticancer properties, revealing significant tumor reduction in xenograft models when combined with standard chemotherapy agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.